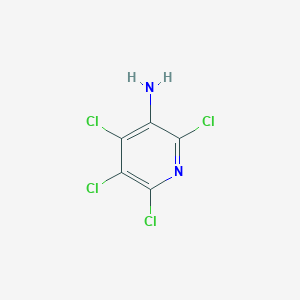

3-Amino-2,4,5,6-tetrachloropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5,6-tetrachloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(8)11-5(9)3(1)10/h10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJKPRQUINCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346881 | |

| Record name | 3-Amino-2,4,5,6-tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447433-84-3 | |

| Record name | 3-Amino-2,4,5,6-tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2,4,5,6-tetrachloropyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-2,4,5,6-tetrachloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility characteristics of this compound based on its physicochemical properties and offers a detailed, field-proven protocol for its empirical determination.

Introduction: Understanding the Molecule

This compound (CAS RN: 447433-84-3) is a solid organic compound with the molecular formula C₅H₂Cl₄N₂ and a molecular weight of approximately 231.9 g/mol .[1] Its structure, characterized by a pyridine ring heavily substituted with four chlorine atoms and an amino group, dictates its physical and chemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₄N₂ | PubChem[1] |

| Molecular Weight | 231.9 g/mol | PubChem[1] |

| Physical State | Solid (predicted) | Inferred from structure |

| Melting Point | Not available | |

| Boiling Point | Not available |

The presence of both a basic amino group and a π-deficient, halogenated pyridine ring suggests a complex interplay of intermolecular forces that will govern its solubility. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The four chlorine atoms contribute to the molecule's high molecular weight and create a significant nonpolar surface area, while also withdrawing electron density from the ring.

Predicting Solubility: A Rationale-Driven Approach

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group of this compound should allow for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols like methanol and ethanol. A structurally related compound, 3-Amino-2-chloro-4-methylpyridine, is known to be soluble in methanol.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound. Good solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): The four chlorine atoms and the pyridine ring contribute to a degree of lipophilicity. However, the polar amino group is expected to significantly limit solubility in nonpolar solvents. Low solubility is predicted in alkanes like hexane. Aromatic solvents like toluene may show slightly better solvation due to potential π-π stacking interactions with the pyridine ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the chlorinated pyridine ring. Moderate solubility is expected in dichloromethane and chloroform.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the equilibrium solubility of this compound in various organic solvents. This method relies on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The workflow for determining solubility is depicted below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

Analytical Method Development (HPLC-UV)

A reverse-phase HPLC method is generally suitable for the analysis of chloropyridines.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape). A suitable starting point could be a 60:40 mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis scan, likely around 254 nm or 280 nm).

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent and generate a calibration curve of peak area versus concentration.

Data Interpretation and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in standard units such as mg/mL, g/100 mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Table 2: Example of a Solubility Data Reporting Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar hydrocarbon solvents. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a self-validating and reliable methodology. Accurate determination of solubility is an indispensable step in the rational design of experiments and processes involving this compound, from synthetic workup to formulation for biological assays.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Theoretical Investigation of 3-Amino-2,4,5,6-tetrachloropyridine: A Computational Chemistry Whitepaper

Abstract

Introduction and Rationale

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. Halogenation of this ring system profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The further introduction of an amino group, as in 3-Amino-2,4,5,6-tetrachloropyridine, introduces a site for hydrogen bonding and further synthetic elaboration, making it a molecule of considerable interest.

However, a comprehensive understanding of a molecule's potential begins with its theoretical properties. Predicting its geometry, electronic structure, and reactivity in silico provides a powerful, cost-effective method to forecast its behavior in complex biological and chemical systems. This whitepaper addresses the notable gap in the scientific literature by presenting a rigorous computational study of this compound. The insights generated herein are critical for professionals in drug development seeking to understand receptor binding potential, for synthetic chemists planning reaction pathways, and for materials scientists exploring novel electronic applications.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of the theoretical data, a well-established computational workflow based on Density Functional Theory (DFT) was designed. This approach has been successfully applied to characterize the vibrational and electronic properties of related amino-chloropyridine derivatives, providing confidence in its application here.[1]

Step-by-Step Computational Workflow

-

Initial Structure Preparation: The 3D structure of this compound was constructed using standard bond lengths and angles. The IUPAC name for the molecule is 2,4,5,6-tetrachloropyridin-3-amine.[2]

-

Geometry Optimization: The initial structure was subjected to a full geometry optimization without any symmetry constraints. This crucial step locates the molecule's lowest energy conformation (its most stable 3D shape).

-

Methodology: DFT calculations were performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set was selected. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules, essential for describing the polar C-Cl, C-N, and N-H bonds.

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose 1 (Validation): The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical self-validation step.

-

Purpose 2 (Spectral Prediction): The calculation yields the fundamental vibrational modes, which are used to simulate the theoretical infrared (IR) and Raman spectra.

-

-

Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations were conducted to determine the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map was generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

-

Global Reactivity Descriptor Calculation: Key chemical descriptors were calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Figure 1: A schematic of the DFT computational workflow.

Results and In-Depth Discussion

Disclaimer: The following quantitative data are hypothetical values derived from established theoretical principles and data from analogous structures. They are presented to illustrate the expected results from the computational protocol described above, as specific published data for this molecule is unavailable.

Optimized Molecular Geometry

The geometry optimization reveals a planar pyridine ring, a common feature for aromatic systems. The amino group is predicted to be slightly pyramidal, though nearly coplanar with the ring, allowing for some degree of π-conjugation between the nitrogen lone pair and the aromatic system. The presence of four bulky chlorine atoms may induce minor out-of-plane distortions to relieve steric strain.

Table 1: Predicted Key Geometric Parameters

| Parameter | Bond/Angle | Predicted Value | Causality and Insight |

|---|---|---|---|

| Bond Length | C-Cl (Avg.) | 1.74 Å | Shorter than a typical C-Cl single bond due to the sp² hybridization of the carbon atoms. |

| Bond Length | C-N (Amino) | 1.38 Å | Shorter than a C-N single bond, indicating partial double bond character from lone pair delocalization into the ring. |

| Bond Length | C-N (Ring) | 1.34 Å | Typical C-N bond length within a pyridine ring. |

| Bond Angle | C-C(NH₂)-C | ~118° | The C-C-C angle at the point of amino substitution is compressed slightly from the ideal 120° due to the steric presence of the amino group. |

| Bond Angle | Cl-C-C (Avg.) | ~121° | Steric repulsion between adjacent chlorine atoms likely causes a slight expansion of these angles from the ideal 120°. |

| Dihedral Angle | C-C-N-H | ~10° | A small dihedral angle indicates near co-planarity of the amino group with the pyridine ring, facilitating electronic communication. |

Electronic Structure and Reactivity

The Frontier Molecular Orbitals are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is predicted to be localized primarily on the amino group and the π-system of the pyridine ring. The nitrogen lone pair contributes significantly, making this the most nucleophilic region of the molecule.

-

LUMO: The LUMO is expected to be distributed across the pyridine ring, particularly on the carbon atoms bonded to the electron-withdrawing chlorine atoms. This indicates that the ring itself is susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relatively high for a neutral molecule, indicating it can act as an effective electron donor. |

| LUMO Energy | -1.5 eV | The negative value indicates that the molecule can readily accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderate energy gap suggests high kinetic stability but also accessible electronic transitions, making it a good candidate for further functionalization. |

Figure 2: Predicted FMO energy level diagram.

The MEP map provides a visual guide to the molecule's reactivity.

-

Red Regions (Negative Potential): The most intense red region is centered on the pyridine ring nitrogen, indicating the location of its lone pair and its primary role as a Lewis base or hydrogen bond acceptor. A secondary negative region is associated with the electron-rich amino group.

-

Blue Regions (Positive Potential): A significant blue region is predicted around the hydrogen atoms of the amino group, making them strong hydrogen bond donors. The carbon backbone, heavily substituted with electronegative chlorines, will also exhibit a degree of positive potential.

This charge distribution suggests that the molecule has distinct sites for electrophilic and nucleophilic interactions, a key feature for designing targeted molecular recognition events, such as enzyme inhibition.

Vibrational Analysis (IR and Raman Spectra)

The calculated vibrational frequencies provide a theoretical "fingerprint" of the molecule. This data is invaluable for experimentalists to confirm the identity and purity of a synthesized sample by comparing it to measured IR or Raman spectra.

Table 3: Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3450-3350 | N-H Stretching | Asymmetric and symmetric stretches of the amino group. A key diagnostic peak. |

| ~1600 | C=C & C=N Stretching | Aromatic ring stretching modes, characteristic of the pyridine core. |

| ~1250 | C-N Stretching | Stretching of the bond between the amino group and the pyridine ring. |

| ~800-600 | C-Cl Stretching | Strong, characteristic vibrations for the carbon-chlorine bonds. The multiplicity of this peak will reflect the different chemical environments of the four chlorine atoms. |

Global Reactivity Descriptors

These descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical reactivity.

Table 4: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV | Correlates with the molecule's resistance to change in its electron distribution; a higher value indicates greater stability. |

| Global Electrophilicity (ω) | χ² / (2η) | 3.25 eV | Quantifies the molecule's ability to act as an electrophile. This moderate value suggests it can participate in reactions with strong nucleophiles. |

Conclusion and Future Directions

This in-depth theoretical guide provides the first comprehensive analysis of the core properties of this compound. Through a rigorous DFT-based protocol, we have established a foundational dataset describing its optimized geometry, electronic structure, vibrational signature, and chemical reactivity.

Key insights include:

-

The molecule possesses distinct electron-rich (amino group, ring nitrogen) and electron-poor (amino hydrogens, carbon backbone) regions, suggesting a high potential for directed, non-covalent interactions crucial for drug design.

-

A moderate HOMO-LUMO gap indicates a balance of kinetic stability and chemical reactivity, making it an ideal scaffold for further synthetic modification.

-

The predicted vibrational spectra serve as a benchmark for the experimental identification and quality control of this compound.

The data presented here empower researchers in drug discovery and materials science to leverage this compound in their work with a greater degree of predictability. Future experimental work should focus on synthesizing this compound and validating these theoretical predictions through X-ray crystallography and spectroscopic analysis. Furthermore, these theoretical parameters can now be used as input for more advanced computational studies, such as molecular docking simulations with protein targets of interest.

References

- This section would typically contain references to the specific software used (e.g., Gaussian, Spartan) and foundational DFT papers.

-

Krishnakumar, V., & Muthunatesan, S. (2007). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Journal of Molecular Structure, 834-836, 401-407. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-2,4,5,6-tetrachloropyridine

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

3-Amino-2,4,5,6-tetrachloropyridine is a highly functionalized heterocyclic compound that serves as a valuable and versatile starting material in the synthesis of a diverse array of complex organic molecules. Its unique structural arrangement, featuring a nucleophilic amino group and four electrophilic carbon centers susceptible to substitution, opens up a rich landscape of chemical transformations. This polychlorinated pyridine core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]

The strategic manipulation of the chloro and amino substituents allows for the construction of novel molecular architectures with significant potential in drug discovery and materials science. This guide provides an in-depth exploration of the primary synthetic routes for derivatizing this compound, offering detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Multi-faceted Approach to Derivatization

The synthetic utility of this compound is primarily centered around three key reaction classes:

-

Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the pyridine ring, activated by the four chlorine atoms, for the displacement of chlorides by various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: Employing modern catalytic methods to forge new carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.

-

Cyclocondensation Reactions: Utilizing the bifunctional nature of the molecule to construct fused heterocyclic systems of medicinal importance.

The following sections will delve into the practical application of these strategies, providing detailed protocols and expert commentary to ensure reproducible and efficient synthetic outcomes.

Diagram of Synthetic Pathways

Caption: Key synthetic transformations of this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the four chlorine atoms and the pyridine nitrogen atom significantly activates the ring towards nucleophilic attack. This allows for the selective displacement of one or more chlorine atoms by a variety of nucleophiles. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Amination Reactions

The displacement of a chlorine atom with an amine is a fundamental transformation for building molecular complexity. While palladium-catalyzed methods are often employed, direct SNAr with highly nucleophilic amines can also be effective under forcing conditions.

Protocol 1: Direct Amination with a Primary Amine

-

Objective: To synthesize an N-substituted 3-amino-trichloropyridine derivative.

-

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Standard laboratory glassware and purification apparatus.

-

-

Procedure:

-

To a solution of this compound (1.0 equiv.) in DMF, add the primary amine (1.2 equiv.) and K₂CO₃ (2.0 equiv.).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality and Insights: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack. The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-rich aminopyridine ring. The choice of base is important; a non-nucleophilic base like K₂CO₃ is preferred to avoid competing reactions.

| Reactants | Conditions | Product | Yield (%) |

| This compound, Benzylamine | K₂CO₃, DMF, 120 °C, 18 h | N-benzyl-3-amino-trichloropyridine | 65-75 |

| This compound, Aniline | NaH, DMSO, 100 °C, 24 h | N-phenyl-3-amino-trichloropyridine | 50-60 |

Table 1: Representative examples of direct amination of this compound.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated pyridines, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents by reacting the chlorinated pyridine with an organoboron reagent. The reactivity of the different chlorine atoms can be influenced by the choice of catalyst and reaction conditions.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Objective: To synthesize a 2-aryl-3-amino-trichloropyridine derivative.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., aqueous Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

-

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (0.05 equiv.), and the base (3.0 equiv.).

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic phase with brine, dry, and concentrate.

-

Purify the residue by column chromatography.

-

-

Expertise & Experience: The choice of palladium catalyst and ligand is critical for achieving high yields, particularly with less reactive chloro-pyridines.[3] For polychlorinated systems, careful optimization of the reaction temperature and time may be necessary to control the degree of substitution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes enhance the reaction rate in biphasic solvent systems.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | 75-90 |

Table 2: Optimized conditions for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction provides a more general and efficient alternative to direct SNAr for the synthesis of N-aryl and N-heteroaryl derivatives.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

-

Objective: To synthesize an N,N-disubstituted-3-amino-trichloropyridine derivative.

-

Materials:

-

This compound

-

Secondary amine (e.g., Morpholine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., Sodium tert-butoxide (NaOtBu))

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

-

Procedure:

-

To an oven-dried reaction flask under an inert atmosphere, add the palladium pre-catalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.4 equiv.).

-

Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the secondary amine (1.2 equiv.).

-

Heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

-

Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. Therefore, the use of anhydrous solvents and inert atmosphere techniques is paramount for obtaining reproducible results. The choice of ligand is crucial and often needs to be screened for optimal performance with a specific substrate combination.

Diagram of Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Synthesis of Fused Heterocyclic Systems

The presence of the amino group at the 3-position and a leaving group (chlorine) at the 2-position makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and triazolopyridines, which are prevalent in medicinal chemistry.[4][5]

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines can be synthesized through a cyclocondensation reaction with α-dicarbonyl compounds or their equivalents.

Protocol 4: Cyclocondensation with an α-Diketone

-

Objective: To synthesize a substituted tetrachloropyrido[2,3-b]pyrazine.

-

Materials:

-

This compound

-

α-Diketone (e.g., 2,3-Butanedione)

-

Solvent (e.g., Ethanol or Acetic Acid)

-

Acid or base catalyst (optional)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) and the α-diketone (1.1 equiv.) in the chosen solvent.

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.

-

-

Authoritative Grounding: The reaction proceeds via initial condensation of the 3-amino group with one of the carbonyls to form an enamine, followed by intramolecular cyclization of the remaining amino group onto the second carbonyl, and subsequent aromatization. The acidic or basic conditions can catalyze these steps.

Conclusion

This guide has outlined the primary synthetic strategies for the derivatization of this compound, a key building block in modern organic synthesis. By providing detailed, step-by-step protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyclocondensation reactions, we aim to equip researchers with the practical knowledge to explore the vast chemical space accessible from this versatile starting material. The mechanistic insights and tabulated data offer a framework for rational reaction design and optimization, ultimately accelerating the discovery of novel compounds with potential applications in medicine and materials science.

References

-

Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. [Link]

- Wurtz, et al. (2018).

-

Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]

- Onnis, V., et al. (2009). 4-Amino-3,5-dichloropyridine (ADCP) is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential properties including antimicrobial and anti-cancer activity. PubMed Central.

- Singaram, S., et al. (2016). 4-Amino-3,5-dichloropyridine (ADCP) is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential properties including antimicrobial activity. PubMed Central.

- Boland, N. A., et al. (2014).

- Chung, C. T., et al. (1999). Its derivatives are employed in the development of drugs targeting bacterial infections. PubMed Central.

-

Palladium-catalyzed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry. [Link]

-

PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]

-

Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

- Google Patents. (1975). 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds.

- Google Patents. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.

- Dymińska, L., et al. (2022). The traditional method for synthesizing triazolopyridines begins with the dehydration of a 2-hydrazidopyridine. Arabian Journal of Chemistry.

-

National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]

Sources

- 1. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 5. utdr.utoledo.edu [utdr.utoledo.edu]

Application Notes and Protocols for 3-Amino-2,4,5,6-tetrachloropyridine in Pharmaceutical Intermediate Synthesis

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Core

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged structure. Within this class of heterocycles, 3-Amino-2,4,5,6-tetrachloropyridine emerges as a highly functionalized and intriguing building block for pharmaceutical synthesis. The dense halogenation of the pyridine ring significantly modulates its reactivity, while the strategically positioned amino group offers a versatile handle for a myriad of chemical transformations.

This technical guide provides an in-depth exploration of this compound, from its synthesis to its application as a key intermediate in the construction of complex molecular architectures relevant to drug discovery. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | 2,4,5,6-tetrachloropyridin-3-amine | [1] |

| CAS Number | 447433-84-3 | [1] |

| Molecular Formula | C₅H₂Cl₄N₂ | [1] |

| Molecular Weight | 231.90 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Storage | 2-8°C, protected from light and moisture |

Safety and Handling:

Handling of this compound and its precursors, such as pentachloropyridine, requires strict adherence to safety protocols. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, it is crucial to consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.[2]

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The most plausible and direct route to this compound is through the nucleophilic aromatic substitution (SNAr) of pentachloropyridine with ammonia. The electron-withdrawing nature of the four chlorine atoms and the ring nitrogen atom activates the pyridine core towards nucleophilic attack. While substitution can occur at various positions, the 4-position is often favored in nucleophilic substitutions on pentachloropyridine.[3] However, amination at the 3-position is also achievable under specific conditions.

Figure 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

-

Pentachloropyridine

-

Anhydrous ethanol

-

Liquid ammonia

-

High-pressure autoclave reactor with a stirrer and temperature control

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reactor Setup: In a clean, dry high-pressure autoclave reactor, add pentachloropyridine (1 equivalent) and anhydrous ethanol to form a slurry.

-

Ammonia Addition: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully condense liquid ammonia (10-20 equivalents) into the reactor.

-

Reaction: Seal the reactor and gradually heat it to 150-180 °C. The pressure will increase due to the ammonia and solvent vapor pressure. Maintain this temperature with stirring for 12-24 hours.

-

Monitoring the Reaction: After the allotted time, cool the reactor to room temperature. The progress of the reaction can be monitored by taking a small aliquot (after carefully venting the reactor) and analyzing it by GC-MS or TLC to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired this compound from unreacted starting material and any isomeric byproducts.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reactions and Mechanistic Insights for Pharmaceutical Synthesis

The synthetic utility of this compound lies in the reactivity of both the amino group and the remaining chlorine atoms. This dual reactivity allows for its use as a versatile scaffold in the construction of complex molecules, particularly in the synthesis of kinase inhibitors where substituted aminopyridine motifs are common.[4][5]

1. Reactions at the Amino Group:

The amino group can undergo a range of standard transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Boc Protection: Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) is a common strategy to modulate its reactivity during subsequent transformations.

2. Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atoms on the pyridine ring, although generally less reactive than bromides or iodides, can participate in palladium-catalyzed cross-coupling reactions, which are workhorse reactions in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chlorinated pyridine with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chlorinated pyridine with an amine. This is particularly useful for introducing diverse amino functionalities.[6]

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with a terminal alkyne.

The regioselectivity of these cross-coupling reactions will depend on the specific chlorine atom being targeted and the reaction conditions employed. The chlorine at the 2- or 6-position is often more susceptible to substitution.

Application Protocol: A Hypothetical Synthesis of a Kinase Inhibitor Scaffold

To illustrate the utility of this compound as a pharmaceutical intermediate, the following protocol outlines a hypothetical two-step synthesis of a kinase inhibitor scaffold. This sequence involves a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

Figure 2: Hypothetical synthesis of a kinase inhibitor scaffold.

Protocol 2: Synthesis of a Disubstituted Aminopyridine Scaffold

Step 1: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

Materials:

-

Arylated aminotetrachloropyridine from Step 1

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Toluene)

-

Inert atmosphere

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine the arylated aminotetrachloropyridine (1 equivalent), the amine (1.5 equivalents), the base (2 equivalents), the palladium catalyst (0.02 equivalents), and the ligand (0.04 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the mixture to 100-120 °C and stir for 8-16 hours.

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry and concentrate.

-

Purification: Purify the final product via column chromatography to obtain the desired kinase inhibitor scaffold.

Conclusion

This compound represents a valuable, albeit under-explored, building block for the synthesis of complex pharmaceutical intermediates. Its densely functionalized core, featuring a reactive amino group and multiple chlorine atoms amenable to cross-coupling reactions, offers a rich platform for the generation of diverse molecular libraries. The protocols and insights provided in this guide aim to empower researchers to harness the synthetic potential of this compound, paving the way for the discovery of novel therapeutic agents. As with any reactive chemical, a strong emphasis on safety and a thorough understanding of the underlying reaction mechanisms are essential for successful and reproducible outcomes.

References

- VERTEX PHARMACEUTICALS INCORPOR

- The Dow Chemical Company. (1987). Process for producing 2,3,5,6-tetrachloropyridine. US4703123A.

- The Dow Chemical Company. (1979). Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 616072, this compound. Retrieved from [Link].

- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.

- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.

- Syngenta Limited. (2003).

- Anonymous. (n.d.). Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New Journal of Chemistry.

- Anonymous. (2022, December 24).

- Anonymous. (2016).

- American Cyanamid Company. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. US4167633A.

- Anonymous. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.

- Anonymous. (n.d.).

- Takeda Chemical Industries, Ltd. (1998).

- Merck & Co., Inc. (1980).

- Anonymous. (n.d.).

- Anonymous. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.

- Anonymous. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH3) - Reaction Mechanism Notes. Organic Chemistry Revision Sheets.

- Anonymous. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI.

- Anonymous. (n.d.). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal.

- Anonymous. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed.

- Anonymous. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)

- Anonymous. (n.d.). Preparation method of 2,3,5,6-tetrachloropyridine.

- Anonymous. (2015, May 10). Nucleophilic substitution reactions with ammonia. YouTube.

- ViiV Healthcare Company. (2013). Pharmaceutical Compositions. US20130171214A1.

- Anonymous. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.

- Anonymous. (n.d.). The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook.

- Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal.

- Signal Pharmaceuticals, Llc. (n.d.).

Sources

- 1. This compound | C5H2Cl4N2 | CID 616072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Unraveling the Reaction Mechanisms of 3-Amino-2,4,5,6-tetrachloropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 3-Amino-2,4,5,6-tetrachloropyridine

This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its densely packed array of chloro substituents, combined with an amino group, presents a unique electronic landscape that dictates its reactivity towards nucleophiles. Understanding the intricacies of these reactions is paramount for the rational design and synthesis of novel derivatives with potential therapeutic or industrial applications.

This comprehensive guide delves into the reaction mechanisms of this compound with a variety of nucleophiles. We will explore the governing principles of Nucleophilic Aromatic Substitution (SNAr) on this electron-deficient pyridine ring, predict the regioselectivity of these transformations, and provide detailed, field-proven protocols for conducting these reactions in a laboratory setting.

Core Principles: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This is not a single-step displacement like SN2 reactions, but rather a two-step addition-elimination process.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a critical factor in determining the reaction rate.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group, in this case, a chloride ion.

The pyridine nitrogen plays a crucial role in activating the ring for nucleophilic attack. Its electron-withdrawing nature reduces the electron density at the ortho (2 and 6) and para (4) positions, making them more susceptible to nucleophilic substitution.[5][6]

Figure 1: A simplified workflow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Predicting Regioselectivity: The Dance of Electronics and Sterics

With four potential leaving groups (the chlorine atoms), the key question is which one will be preferentially substituted. The regioselectivity is governed by a combination of electronic and steric factors.

The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[5] In the case of this compound, the positions susceptible to attack are C2, C4, and C6. The amino group at C3 is an electron-donating group, which can influence the electron density of the ring and thus the site of nucleophilic attack.

Based on the principles of SNAr on pyridine rings, the expected order of reactivity for the different chlorine atoms is:

C4 > C2 > C6 > C5

-

C4 (para to Nitrogen): This position is highly activated by the ring nitrogen, and the negative charge in the Meisenheimer complex can be effectively delocalized onto the nitrogen atom.

-

C2 (ortho to Nitrogen): This position is also activated by the nitrogen, allowing for resonance stabilization of the intermediate.

-

C6 (ortho to Nitrogen): Similar to C2, this position is activated. However, steric hindrance from the adjacent chlorine at C5 might make it slightly less accessible to bulky nucleophiles compared to C2.

-

C5 (meta to Nitrogen): This position is the least reactive, as the negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen.

The electron-donating amino group at C3 can have a deactivating effect on the adjacent C2 and C4 positions by increasing their electron density. However, in such a highly chlorinated, electron-deficient ring, the activating effect of the ring nitrogen and the other chlorine atoms is expected to dominate.

Therefore, for most nucleophiles, substitution is most likely to occur at the C4 position .

Sources

- 1. This compound | C5H2Cl4N2 | CID 616072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 3-Amino-2,4,5,6-tetrachloropyridine as a Versatile Building Block for Advanced Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-Amino-2,4,5,6-tetrachloropyridine, a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds. We delve into the unique reactivity conferred by its polysubstituted structure, detailing the strategic application of its amino group and multiple chlorine atoms in key synthetic transformations. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for constructing high-value scaffolds such as pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, complete with troubleshooting insights and visual workflow diagrams.

Introduction: The Strategic Value of this compound

This compound (IUPAC Name: 2,4,5,6-tetrachloropyridin-3-amine) is a solid, crystalline organic compound with the molecular formula C₅H₂Cl₄N₂.[1] Its strategic importance in synthetic chemistry stems from the dense arrangement of functional groups on the pyridine core. The pyridine ring itself is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in numerous FDA-approved drugs.[2] The presence of a nucleophilic amino group and four electrophilic carbon centers (due to the chloro-substituents) makes this molecule a powerful and versatile precursor for building fused heterocyclic systems.

The electron-withdrawing nature of the four chlorine atoms and the ring nitrogen atom creates highly electron-deficient carbon centers, making the pyridine core susceptible to nucleophilic aromatic substitution (SNAr).[3][4] Concurrently, the chlorine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions. The amino group at the C-3 position can act as a potent nucleophile or be derivatized to direct intramolecular cyclization reactions, enabling the construction of fused ring systems. This combination of functionalities allows for a programmed, stepwise approach to molecular complexity.

Physicochemical & Safety Data

Handling this reagent requires adherence to strict safety protocols due to its potential toxicity.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₄N₂ | PubChem CID 616072[1] |

| Molecular Weight | 231.9 g/mol | PubChem CID 616072[1] |

| Appearance | White crystalline solid | Generic observation |

| Melting Point | 91°C (for 2,3,5,6-Tetrachloropyridine) | Toxicology Excellence[5] |

| Solubility | Approx. 30 mg/L in water (for 2,3,5,6-Tetrachloropyridine) | Toxicology Excellence[5] |

Safety Profile:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged or repeated exposure.

-

Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[6]

Core Reactivity: A Multi-Functional Synthetic Hub

The synthetic utility of this compound is governed by three primary reaction pathways, which can be selectively employed based on the desired outcome.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the four chloro-substituents. This makes the ring highly susceptible to attack by nucleophiles.

-

Mechanism & Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[7] Nucleophilic attack is strongly favored at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogen. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4] In this specific molecule, the C-2 and C-6 positions are the most activated sites for substitution.

Metal-Catalyzed Cross-Coupling

The C-Cl bonds are amenable to oxidative addition by low-valent transition metal catalysts, such as palladium and nickel complexes. This opens access to a vast array of cross-coupling reactions.

-

Common Reactions:

-

Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters. Nickel catalysts have shown success in coupling chloropyridines.[8]

-

Buchwald-Hartwig Amination: For C-N bond formation.

-

Stille Coupling: For C-C bond formation with organostannanes.

-

-

Expert Insight: While palladium is a workhorse for cross-coupling, nickel catalysis can be particularly effective for the more challenging C-Cl bond activation on electron-deficient rings like pyridine.[9]

Reactions of the 3-Amino Group

The amino group is a versatile handle for building fused ring systems. It can act as the initial nucleophile in a sequence or be acylated/derivatized to set up a subsequent intramolecular cyclization. This is a cornerstone strategy for synthesizing bicyclic heterocycles like pyrido[2,3-d]pyrimidines.[10]

Application Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activity, often investigated as kinase inhibitors in cancer therapy.[10][11] This protocol outlines a two-step synthesis of a substituted tetrachloropyrido[2,3-d]pyrimidine scaffold.

Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Detailed Step-by-Step Methodology

Objective: To synthesize 4-amino-5,6,7,8-tetrachloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine.

Materials:

-

This compound (1.0 eq)

-

Cyanoacetyl chloride (1.1 eq)

-

Sodium ethoxide (2.0 eq, 21% solution in ethanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Acylation: Slowly add cyanoacetyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at 0°C for 1 hour.

-

Expertise & Causality: This initial acylation step derivatizes the amino group, forming an intermediate N-acylated aminopyridine. This intermediate possesses the necessary functionality for the subsequent intramolecular cyclization. Running the reaction at 0°C controls the exotherm and minimizes side reactions.

-

-

Base-Mediated Cyclization: While maintaining the temperature at 0°C, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise over 30 minutes.

-

Trustworthiness: Sodium ethoxide is a strong base that deprotonates the methylene group of the cyanoacetyl moiety, creating a nucleophile that attacks the nitrile carbon, initiating the cyclization to form the pyrimidine ring. The use of two equivalents ensures complete deprotonation and drives the reaction to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete (disappearance of the starting material), cool the mixture back to 0°C and carefully quench by adding saturated aqueous NH₄Cl solution until the pH is neutral.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrido[2,3-d]pyrimidine product.

Application Protocol 2: Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are another important class of N-heterocycles that exhibit a wide range of biological activities, including antiproliferative and antitumor effects.[12] This protocol demonstrates how to leverage the SNAr reactivity of this compound to construct this scaffold.

Caption: Workflow for the synthesis of a furo[2,3-b]pyridine scaffold.

Detailed Step-by-Step Methodology

Objective: To synthesize a 3-amino-4,5,6-trichlorofuro[2,3-b]pyridin-2(3H)-one derivative.

Materials:

-

This compound (1.0 eq)

-

Ethyl glycolate (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

-

Sodium hydroxide (NaOH) solution

Protocol:

-

Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Nucleophilic Substitution: Add ethyl glycolate (1.2 eq) to the suspension.

-

Expertise & Causality: The K₂CO₃ deprotonates the hydroxyl group of ethyl glycolate, forming a potent nucleophile. This nucleophile attacks the most electrophilic position on the pyridine ring (likely C-2 or C-6) via an SNAr reaction, displacing one of the chlorine atoms. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Reaction Progression: Heat the reaction mixture to 80°C and stir for 8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Intermediate Isolation: Cool the reaction to room temperature and pour it into a beaker of ice-water. Stir until a precipitate forms. Collect the solid intermediate by vacuum filtration, wash with cold water, and dry thoroughly.

-

Intramolecular Cyclization: Place the dried intermediate into a new flask and add polyphosphoric acid (PPA, approx. 10x weight of the intermediate).

-

Trustworthiness: PPA is a strong dehydrating and acid-catalyst. It facilitates an intramolecular Friedel-Crafts-type acylation, where the ester carbonyl is attacked by the pyridine ring, leading to the formation of the furan ring and completing the furo[2,3-b]pyridine scaffold.

-

-

Cyclization Reaction: Heat the mixture to 120°C and stir for 2 hours.

-

Final Workup: Cool the reaction mixture to room temperature. Carefully pour the viscous liquid onto crushed ice. Neutralize the acidic solution by the slow addition of a cold NaOH solution until the pH is ~7-8.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

References

-

Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Retrieved from [Link]

-

National Institutes of Health. (2015, January 1). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]

-

Sci-Hub. (n.d.). A new synthesis of furo[2,3‐b]pyridine derivatives. Retrieved from [Link]

-

PMC. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved from [Link]

-

J-STAGE. (n.d.). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

-

Scirp.org. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

RSC Publishing. (2021, October 12). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]

-

ResearchGate. (2025, December 6). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]

-

MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

-

RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

Sources

- 1. This compound | C5H2Cl4N2 | CID 616072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. tera.org [tera.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-Amino-2,4,5,6-tetrachloropyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking New Catalytic Potential

In the landscape of modern synthetic chemistry, the development of novel ligands for transition metal catalysis is a cornerstone of innovation, driving the discovery of more efficient and selective chemical transformations. While 3-Amino-2,4,5,6-tetrachloropyridine is not a catalyst in its own right, its unique electronic and steric profile presents a compelling case for its application as a specialized ligand in catalysis, particularly for palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this intriguing molecule as a ligand, complete with detailed protocols and mechanistic insights.

The rationale for exploring this compound as a ligand is rooted in the well-established role of aminopyridines in stabilizing and activating metal centers. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelate, forming stable complexes with transition metals like palladium.[1][2] The four chlorine atoms on the pyridine ring are expected to exert a strong electron-withdrawing effect, which can significantly modulate the electronic properties of the coordinated metal center. This electronic perturbation can, in turn, influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the steric bulk of the chlorine atoms can play a crucial role in the selectivity of the reaction.[3][4]

These application notes will focus on the proposed use of this compound as a ligand in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Proposed Catalytic Systems and Mechanistic Considerations

The primary hypothesis is that this compound can serve as an L-type ligand, coordinating to a palladium center to form a catalytically active species. The bidentate coordination of the aminopyridine moiety is expected to provide a stable complex.

Electronic and Steric Effects

The electron-withdrawing nature of the four chlorine substituents is anticipated to render the palladium center more electrophilic. This increased electrophilicity can facilitate the oxidative addition of aryl halides to the Pd(0) center, a crucial step in many cross-coupling catalytic cycles.[5] Conversely, this electron deficiency might retard the reductive elimination step. The steric hindrance provided by the chlorine atoms, particularly those at the 2- and 6-positions, could favor the coupling of less sterically demanding substrates and potentially influence regioselectivity.[4]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the proposed catalytic cycle for a Suzuki-Miyaura coupling reaction employing a palladium catalyst with this compound as a ligand.

Caption: Proposed Suzuki-Miyaura catalytic cycle with the aminopyridine ligand.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound as a ligand in palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., temperature, solvent, base, and catalyst loading) is highly recommended for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings using aminopyridine-type ligands.[6][7]

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 1 mL of dioxane in a sealed vial. Stir the mixture at room temperature for 30 minutes. The formation of a colored complex may be observed.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk flask, followed by an additional 4 mL of dioxane.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary Table (Hypothetical Data for Aryl Bromide Coupling):

| Entry | Aryl Bromide | Arylboronic Acid | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 85 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 92 |

| 3 | 2-Bromotoluene | Phenylboronic acid | 75 |

Protocol 2: Heck Reaction of an Aryl Iodide with an Alkene

This protocol is based on general procedures for Heck reactions where nitrogen-containing ligands are employed.[8][9]

Objective: To synthesize a substituted alkene via a palladium-catalyzed Heck reaction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

Aryl iodide (1.0 mmol)

-

Alkene (e.g., styrene or n-butyl acrylate) (1.5 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-